N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride
Description
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;/h4-6,9,12,15H,1-3,7-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXSGDGTTRJRSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-57-3 | |
| Record name | Benzenemethanamine, N-cyclohexyl-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article explores its biological activity, focusing on its pharmacodynamics, receptor interactions, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclohexanamine backbone substituted with a 2-fluorobenzyl group. This structural configuration suggests potential interactions with various neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Receptor Interactions
- Serotonin Receptors : Initial studies indicate that compounds with similar structures exhibit activity at serotonin receptors, particularly the 5-HT2C receptor. For instance, N-substituted analogs have shown selective agonist activity at this receptor, which is linked to mood regulation and appetite control .
- Norepinephrine Activity : The compound's cyclohexanamine structure suggests potential sympathomimetic effects. Similar compounds have been shown to enhance norepinephrine-induced contractions in various models, indicating possible applications in treating conditions like hypotension or certain types of shock .
- NMDA Receptor Antagonism : While specific data on this compound is limited, related compounds have been identified as NMDA receptor antagonists, which are useful in treating neurological disorders such as depression and anxiety .
In Vivo Studies
A study investigating the contractile mechanisms of cyclohexylamine derivatives demonstrated that these compounds could enhance norepinephrine-induced contractions in rat models. This suggests that this compound may similarly influence sympathetic nervous system activity .
In Vitro Studies
Research on related compounds has shown significant effects on nitric oxide (NO) production in macrophages, indicating anti-inflammatory properties. For example, a compound with structural similarities reduced LPS-induced NO secretion significantly compared to controls, highlighting its potential therapeutic role in inflammatory conditions .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Scientific Research Applications
Chemical Properties and Structure
N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride has the following chemical properties:
- Chemical Formula : CHClFN
- Molecular Weight : 243.75 g/mol
- IUPAC Name : N-[(2-fluorophenyl)methyl]cyclohexanamine; hydrochloride
- Appearance : Powder
This compound's structure includes a cyclohexanamine core with a fluorinated phenyl group, which influences its reactivity and biological interactions.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in:
- Organic Synthesis : It acts as a reagent in organic reactions, facilitating the formation of new compounds.
- Material Science : Its properties can be exploited in developing new materials with specific functionalities.
Research has indicated that this compound may possess several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.
- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation in vitro, showing promise as a lead compound for further development in cancer therapy.
Table 1 summarizes the biological activities observed in various studies:
Medical Applications
This compound is under investigation for its therapeutic potential in treating various conditions:
- Neurological Disorders : It may modulate neurotransmitter systems, specifically targeting receptors involved in cognitive functions and mood regulation.
- Psychiatric Disorders : There is ongoing research into its efficacy as an adjunct treatment for schizophrenia and other mood disorders by enhancing glycine levels through inhibition of glycine transporters .
Case Studies and Research Findings
Several studies have documented the effects of this compound on different biological systems:
- Study on Anticancer Activity :
- Neuropharmacological Study :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Arylalkylamine Class
The compound shares structural motifs with psychoactive arylalkylamines, particularly the NBOMe/NBF series. Key comparisons include:
*Calculated based on atomic masses.
Key Structural and Functional Differences
- Substituent Effects: The 2-fluorobenzyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogues, as fluorine often reduces oxidative degradation . However, this is speculative due to the lack of direct data. Cyclohexylmethyl substitution () adds steric hindrance, which could reduce receptor binding efficiency relative to the smaller 2-fluorobenzyl group .
Backbone Variations :
Preparation Methods
General Synthetic Route
The synthesis of N-[(2-fluorophenyl)methyl]cyclohexanamine typically starts from cyclohexylamine and 2-fluorobenzyl derivatives. The key step involves the formation of the secondary amine via:
- Reductive amination of cyclohexylamine with 2-fluorobenzaldehyde or 2-fluorobenzyl halides.
- Deaminative coupling reactions or Mannich-type reactions to form the N-substituted amine.
The hydrochloride salt is then obtained by treating the free amine with hydrochloric acid in an appropriate solvent, usually an organic medium or aqueous solution, to precipitate the stable hydrochloride salt form.
Detailed Synthetic Procedure
Based on available industrial and research protocols, the preparation can be summarized as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Formation of N-[(2-fluorophenyl)methyl]cyclohexanamine | Cyclohexylamine + 2-fluorobenzyl chloride or 2-fluorobenzaldehyde, base (e.g., triethylamine), solvent (e.g., ethanol or acetonitrile), reductive agent if aldehyde used (e.g., NaBH4) | Alkylation or reductive amination to form the secondary amine |
| 2. Isolation of free amine | Solvent extraction, drying, and purification by distillation or chromatography | Purification of the amine intermediate |
| 3. Formation of hydrochloride salt | Treatment of free amine with HCl gas or 2N HCl aqueous solution, stirring at 20°C for 20 min | Salt formation to enhance stability and solubility |
| 4. Isolation of hydrochloride salt | Filtration, washing, drying under vacuum | Isolation of pure this compound |
This procedure is consistent with typical amine hydrochloride formation methods and is supported by analogous processes described in patent literature and chemical supplier data.
Catalytic and Coupling Methods
Catalytic deaminative coupling reactions using ruthenium catalysts with suitable ligands have been reported for the synthesis of N-[(2-fluorophenyl)methyl]cyclohexanamine base compounds. These methods offer selective formation of the secondary amine under mild conditions and may provide higher yields or cleaner products compared to classical alkylation.
Research Findings and Analysis
- The hydrochloride salt form is preferred for its enhanced aqueous solubility and chemical stability, which is critical for handling and further pharmaceutical applications.
- The reductive amination route is efficient and widely used due to the commercial availability of starting materials and straightforward reaction conditions.
- Photochemical methods, while promising for related fluorophenyl compounds, require further optimization for this specific amine hydrochloride.
- Catalytic coupling methods provide an alternative route with potential advantages in selectivity and environmental impact.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | Cyclohexylamine + 2-fluorobenzaldehyde | NaBH4 or other reductant, solvent | Room temp to mild heating | Simple, high yield, scalable | Requires reductant, purification needed |
| Alkylation | Cyclohexylamine + 2-fluorobenzyl chloride | Base (e.g., triethylamine), solvent | Room temp to reflux | Direct, straightforward | Possible side reactions, overalkylation risk |
| Catalytic Deaminative Coupling | Cyclohexylamine + 2-fluorobenzyl precursors | Ruthenium catalyst, ligands | Mild, controlled | High selectivity, greener | Catalyst cost, optimization needed |
| Photochemical Synthesis (Analogous) | Amines + trichloroacetamides | UV light, base catalyst | 50–120 °C, UV exposure | Innovative, clean | Limited direct application, complex setup |
Q & A
Q. Which computational tools predict the physicochemical properties of novel this compound derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
